tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the class of azabicyclo compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of bicyclic amino acid esters, closely related to tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, has been a topic of interest. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, leading to the characterization of its molecular structure through NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction analysis. This reveals the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Combinatorial Synthesis and Evaluation as Monoamine Transporter Inhibitors
In research exploring monoamine transporter inhibitors, a combinatorial synthesis approach was applied to generate benztropine analogues using radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. This led to the creation of a library of compounds screened for binding and inhibition of human dopamine, serotonin, and norepinephrine transporters, though none surpassed benztropine in potency or selectivity (Pedersen et al., 2004).
Asymmetric Synthesis and Drug Discovery
Research also extends to asymmetric synthesis for drug discovery, such as the synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This method provides a direct route to 8-azabicyclo[3.2.1]octane scaffolds, essential for developing potential therapeutic agents (Brock et al., 2012).
Peptidomimetic Synthesis
The synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the compound's relevance in mimicking peptide structures for biomedical research. These mimetics serve as tools for structure-activity studies in peptide-based drug discovery, showcasing the potential for developing novel therapeutic compounds (Mandal et al., 2005).
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may be involved in similar biochemical pathways.
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects.
properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-8-15(16)9-11-6-7-12(10-15)17(11)13(18)19-14(2,3)4/h5,11-12H,1,6-10,16H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVSGKZXURVDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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